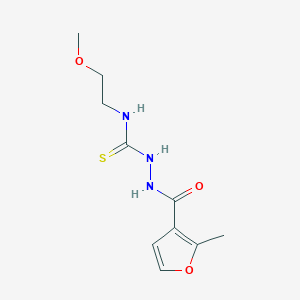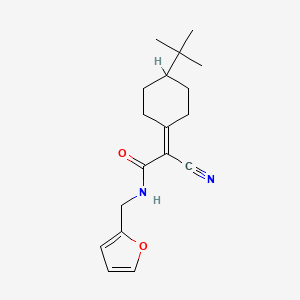
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide
説明
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, also known as MFC, is a chemical compound that has been found to have various scientific research applications. MFC is a synthetic compound that has been synthesized through a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions.
作用機序
The mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is not fully understood. However, studies have suggested that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide may inhibit the growth of cancer cells by inducing apoptosis, which is a process of programmed cell death. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide may also inhibit the activity of enzymes that are involved in the growth and proliferation of cancer cells.
Biochemical and Physiological Effects:
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been found to have various biochemical and physiological effects. Studies have shown that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide can decrease the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been found to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase. Additionally, N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been shown to decrease blood glucose levels in diabetic animals.
実験室実験の利点と制限
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has several advantages and limitations when used in lab experiments. One of the advantages of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is its ability to inhibit the growth of cancer cells. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been found to have low toxicity levels, making it a potential candidate for further studies. However, one of the limitations of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide is its low solubility in water, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for the study of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide. One direction is to further investigate the mechanism of action of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, particularly its role in inducing apoptosis in cancer cells. Another direction is to study the potential use of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in combination with other anti-cancer agents to enhance its efficacy. Additionally, further studies are needed to determine the safety and efficacy of N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide in human clinical trials.
In conclusion, N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, or N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, is a synthetic compound with various scientific research applications. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been studied for its mechanism of action, biochemical and physiological effects, advantages, limitations, and future directions. While there is still much to be learned about N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide, its potential as an anti-cancer agent and anti-inflammatory agent makes it a promising area of research.
科学的研究の応用
N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has been found to have various scientific research applications, including its use as a potential anti-cancer agent. Studies have shown that N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide can inhibit the growth of cancer cells in vitro and in vivo. N-(2-methoxyethyl)-2-(2-methyl-3-furoyl)hydrazinecarbothioamide has also been studied for its potential use as an anti-inflammatory agent and as a treatment for diabetes.
特性
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-methylfuran-3-carbonyl)amino]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O3S/c1-7-8(3-5-16-7)9(14)12-13-10(17)11-4-6-15-2/h3,5H,4,6H2,1-2H3,(H,12,14)(H2,11,13,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHDFYWSVIZZAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)C(=O)NNC(=S)NCCOC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-methoxyethyl)-2-[(2-methylfuran-3-yl)carbonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-bromo-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)-2-thiophenecarboxamide](/img/structure/B4268100.png)
![methyl 2-({[4-(4-fluorophenyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-3-thiophenecarboxylate](/img/structure/B4268117.png)
![methyl 2-{[(2,6-dimethyl-1-piperidinyl)carbonothioyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4268124.png)
![methyl 2-[({2-[(4-bromo-5-ethyl-2-thienyl)carbonyl]hydrazino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268147.png)
![methyl 5-ethyl-2-({[2-(3-pyridinylcarbonyl)hydrazino]carbonothioyl}amino)-3-thiophenecarboxylate](/img/structure/B4268155.png)

![3-(3,3-diphenylpropyl)-2-mercapto-6-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268161.png)
![6-ethyl-2-mercapto-3-(tetrahydro-2-furanylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268165.png)
![methyl 2-[({[1-(2,4-dimethylphenyl)ethyl]amino}carbonothioyl)amino]-5-ethyl-3-thiophenecarboxylate](/img/structure/B4268167.png)
![2-[2-(4-chloro-3-methylphenoxy)-2-methylpropanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268173.png)
![3-[2-(3-chlorophenyl)ethyl]-6-ethyl-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268183.png)
![2-[2-(4-bromo-2-chlorophenoxy)propanoyl]-N-(tetrahydro-2-furanylmethyl)hydrazinecarbothioamide](/img/structure/B4268189.png)
![2-[2-(2-chloro-4-fluorophenoxy)propanoyl]-N-ethylhydrazinecarbothioamide](/img/structure/B4268193.png)
![6-ethyl-3-(4-fluorobenzyl)-2-mercaptothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4268198.png)